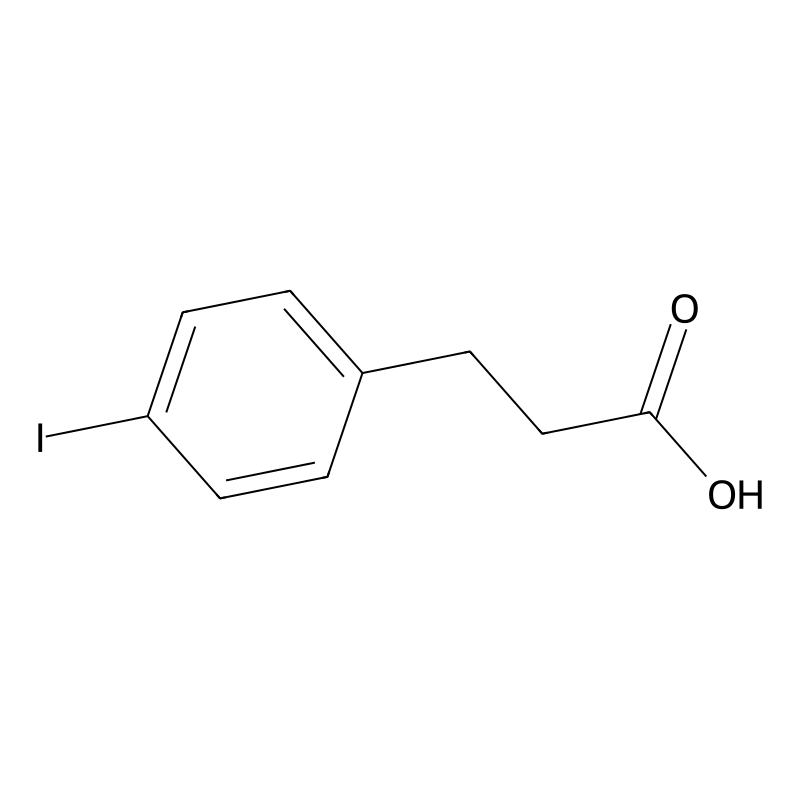

3-(4-Iodophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Iodophenyl)propanoic acid is an organic compound characterized by its structure, which features a propanoic acid moiety attached to a 4-iodophenyl group. Its molecular formula is , and it has a molecular weight of approximately 248.07 g/mol. The compound is recognized for its unique properties attributed to the presence of the iodine atom, which enhances its reactivity and biological activity compared to similar compounds lacking halogen substituents.

- Calpain Inhibitor: One study suggests 3-(4-iodophenyl)propenoic acid, a closely related compound, may act as a cell-permeable, non-competitive inhibitor of calpains (). Calpains are a family of calcium-activated cysteine proteases involved in various cellular processes. Their dysregulation has been implicated in several diseases, making calpain inhibitors a potential therapeutic target [1].

- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or carboxylic derivatives.

- Reduction: Reduction processes can convert the iodophenyl group into other functional groups, modifying its chemical properties.

- Substitution Reactions: The iodine atom in the iodophenyl group can be replaced via nucleophilic substitution reactions, allowing for the introduction of different substituents.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of 3-(4-Iodophenyl)propanoic acid has been explored in various studies. It exhibits potential as a pharmacological agent due to its ability to interact with biological targets. The iodophenyl group enhances binding affinity to specific enzymes or receptors, which may modulate cellular pathways. For instance, its structural similarity to amino acids allows it to participate in protein synthesis and enzyme regulation .

The synthesis of 3-(4-Iodophenyl)propanoic acid typically involves several steps:

- Formation of the Propanoic Acid Backbone: This is achieved through alkylation reactions followed by oxidation.

- Introduction of the Iodophenyl Group: Halogenation reactions are used to introduce the 4-iodophenyl group, often employing iodine and a suitable catalyst.

- Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications .

3-(4-Iodophenyl)propanoic acid finds applications in various fields:

- Pharmaceuticals: It is utilized in drug development due to its biological activity and potential therapeutic effects.

- Chemical Research: The compound serves as a building block in organic synthesis and materials science.

- Biochemistry: It may be used to study protein interactions and enzyme mechanisms due to its structural similarities with amino acids .

Interaction studies involving 3-(4-Iodophenyl)propanoic acid focus on its binding properties with proteins and enzymes. Research indicates that this compound can affect cellular signaling pathways by modulating receptor activity or enzyme function. Such studies are crucial for understanding its potential therapeutic roles and mechanisms of action in biological systems .

Several compounds share structural similarities with 3-(4-Iodophenyl)propanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Iodo-L-phenylalanine | Contains an amino group; used in peptide synthesis | |

| 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | Hydroxy group adds additional reactivity | |

| 3-(4-Bromophenyl)propanoic acid | Similar structure but with bromine instead of iodine |

Uniqueness

The uniqueness of 3-(4-Iodophenyl)propanoic acid lies primarily in its iodine substituent, which imparts distinct chemical properties such as higher reactivity compared to compounds with bromine or chlorine. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and biochemical assays .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant